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Compound of Interest

Compound Name:
Hydroxy-Amino-bis(PEG2-

propargyl)

Cat. No.: B607998 Get Quote

In-Depth Technical Guide: Hydroxy-Amino-
bis(PEG2-propargyl)
For Researchers, Scientists, and Drug Development Professionals

Introduction
Hydroxy-Amino-bis(PEG2-propargyl) is a heterotrifunctional polyethylene glycol (PEG) linker

molecule integral to advancements in bioconjugation, chemical biology, and drug discovery. Its

unique branched structure, featuring a central amino group, a hydroxyl terminus, and two

propargyl groups, offers significant versatility for the synthesis of complex biomolecular

conjugates. This guide provides a comprehensive overview of its chemical properties,

applications, and relevant experimental methodologies.

This molecule is particularly valuable in the development of Proteolysis Targeting Chimeras

(PROTACs), where it can serve as a flexible linker to connect a target protein binder and an E3

ubiquitin ligase ligand. The propargyl groups are amenable to copper(I)-catalyzed azide-alkyne

cycloaddition (CuAAC), a highly efficient and widely used "click chemistry" reaction, for

covalent ligation to azide-modified molecules. The hydroxyl group provides an additional site

for further derivatization, enabling the creation of more complex or multi-functional constructs.
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The key quantitative data for Hydroxy-Amino-bis(PEG2-propargyl) are summarized in the

table below for easy reference.

Property Value

Molecular Formula C16H27NO5

Molecular Weight 313.39 g/mol

CAS Number 2100306-77-0

Purity Typically ≥95%

Appearance Varies (often a solid or oil)

Solubility Soluble in DMSO, DMF, and water

Experimental Protocols
The following protocols outline generalized experimental procedures relevant to the application

of Hydroxy-Amino-bis(PEG2-propargyl) in the synthesis of PROTACs. These protocols may

require optimization for specific target proteins and ligands.

Protocol 1: PROTAC Synthesis via Copper-Catalyzed
Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the sequential conjugation of an azide-functionalized E3 ligase ligand

and an azide-functionalized target protein binder to the bis-propargyl linker.

Materials:

Hydroxy-Amino-bis(PEG2-propargyl)

Azide-functionalized E3 ligase ligand

Azide-functionalized target protein binder (warhead)

Copper(II) sulfate (CuSO4)

Sodium ascorbate
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Tris(2-carboxyethyl)phosphine (TCEP)

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

Solvents (e.g., DMSO, DMF, t-BuOH/H2O)

Purification supplies (e.g., HPLC)

Procedure:

First Click Reaction:

Dissolve Hydroxy-Amino-bis(PEG2-propargyl) (1 equivalent) and the azide-

functionalized E3 ligase ligand (1 equivalent) in a suitable solvent such as a mixture of t-

BuOH and water.

Add sodium ascorbate (0.5 equivalents) and copper(II) sulfate (0.1 equivalents) to the

reaction mixture. TBTA can be added to stabilize the Cu(I) catalyst.

Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.

Upon completion, purify the mono-conjugated product by preparative HPLC.

Second Click Reaction:

Dissolve the purified mono-conjugated product (1 equivalent) and the azide-functionalized

target protein binder (1 equivalent) in a suitable solvent.

Repeat the addition of sodium ascorbate and copper(II) sulfate as in the first step.

Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.

Upon completion, purify the final PROTAC molecule by preparative HPLC.

Note on the Hydroxyl Group: The terminal hydroxyl group on the linker can be protected prior to

the click reactions if it is not desired for further modification. Alternatively, it can be used for

subsequent conjugation after the PROTAC is formed.
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Mandatory Visualizations
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the mechanism of action for a PROTAC molecule. The

PROTAC simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase,

forming a ternary complex. This proximity facilitates the ubiquitination of the POI, marking it for

degradation by the proteasome.
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Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.
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Experimental Workflow for PROTAC Synthesis
The logical workflow for synthesizing a PROTAC using a bis-propargyl linker is depicted below.

This involves the sequential attachment of two distinct azide-containing molecules.
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Caption: A flowchart outlining the key steps in the synthesis of a PROTAC using a bis-propargyl

linker.

To cite this document: BenchChem. ["Hydroxy-Amino-bis(PEG2-propargyl)" molecular weight
and formula]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607998#hydroxy-amino-bis-peg2-propargyl-
molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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